molecular formula C4H8N2O4 B12291197 2,4-Diamino-3-hydroxy-4-oxobutanoic acid CAS No. 89196-21-4

2,4-Diamino-3-hydroxy-4-oxobutanoic acid

Cat. No.: B12291197
CAS No.: 89196-21-4
M. Wt: 148.12 g/mol
InChI Key: VQTLPSCRBFYDNX-UHFFFAOYSA-N
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Description

2,4-Diamino-3-hydroxy-4-oxobutanoic acid is an organic compound with the molecular formula C4H8N2O3 It is a derivative of butanoic acid and contains both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-3-hydroxy-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of asparagine with specific reagents under controlled conditions. For instance, the compound can be synthesized by reacting asparagine with hydroxylamine in the presence of a suitable catalyst . The reaction typically requires a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Structural Basis for Reactivity

2,4-Diamino-3-hydroxy-4-oxobutanoic acid (also known as 3-hydroxyasparagine) has a carboxyl group at position 4, two amino groups at positions 2 and 4, a hydroxyl group at position 3, and a keto group at position 4. This multifunctional structure enables participation in diverse chemical reactions, including:

Functional GroupReaction TypeExample Process
Amino groups SubstitutionReaction with alkyl halides
Keto group Reduction/OxidationConversion to hydroxyl/ketone
Hydroxyl group EsterificationFormation of esters with acids

Substitution Reactions

The primary amino groups react with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives. These reactions are facilitated by the nucleophilic nature of the amino groups .

Example : Reaction with benzoyl chloride to form N-benzoylated derivatives.

Oxidation and Reduction of the Keto Group

The keto group at position 4 undergoes oxidation to form oxo derivatives or reduction to hydroxyl derivatives. For instance:

  • Reduction : Sodium borohydride or lithium aluminum hydride can convert the keto group to a hydroxyl group, yielding 3-hydroxy-4-hydroxybutanoic acid derivatives.

  • Oxidation : Agents like potassium permanganate may oxidize the keto group to a carboxylic acid, though steric hindrance from adjacent functional groups may limit reactivity.

Hydroxyl Group Reactions

The hydroxyl group at position 3 participates in esterification, forming esters with carboxylic acids. This reaction is critical for modifying solubility or stability in biochemical applications .

Enzyme-Mediated Interactions

In biological systems, the compound acts as a substrate or inhibitor for enzymes involved in metabolic pathways. For example:

  • Peptidase reactions : The amino groups may participate in peptide bond cleavage or formation .

  • Transamination : The keto group could undergo transamination with amino transferases, influencing nitrogen metabolism.

Ozonolysis and Hydrolysis

A patent (US9963423B2) describes ozonolysis of related compounds to cleave double bonds, followed by hydrolysis to yield target molecules. While this patent focuses on 4-amino-2,4-dioxobutanoic acid, analogous steps may apply to this compound :

  • Ozonolysis : Ozone treatment in water cleaves conjugated systems, though the hydroxyl group may stabilize intermediates.

  • Evaporation : Formaldehyde byproducts are removed via evaporation, isolating the desired product .

Acid-Base Hydrolysis

Hydrolysis under acidic or basic conditions can modify functional groups:

  • Basic conditions : May deprotonate hydroxyl groups, enhancing nucleophilicity.

  • Acidic conditions : Could protonate amino groups, altering reactivity .

Limitations and Challenges

  • Steric hindrance : Adjacent functional groups may reduce reaction efficiency.

  • Byproduct management : Formaldehyde formation during ozonolysis requires careful removal .

Scientific Research Applications

Biochemical Research

2,4-Diamino-3-hydroxy-4-oxobutanoic acid plays a crucial role in various metabolic pathways, particularly in the kynurenine pathway, which is involved in the metabolism of tryptophan. It has been studied for its potential effects on oxidative stress and neurotoxicity, making it a candidate for further research in neurodegenerative diseases .

Medical Applications

The compound has been investigated for its therapeutic potential in several medical conditions:

  • Diabetes Prognosis : It serves as a biomarker for predicting the prognosis of diabetes mellitus after bariatric surgery. Studies have shown that levels of this compound may correlate with metabolic changes post-surgery .
  • Neuroprotection : Research indicates that it may act as an endogenous neurotoxin under certain conditions, suggesting a dual role in neuroprotection and neurotoxicity depending on its concentration and context .

Agricultural Uses

In agriculture, compounds like this compound are being explored for their potential use in crop protection and enhancement of plant growth through modulation of metabolic pathways related to stress responses .

Case Study 1: Diabetes Mellitus Prognosis

A study focusing on patients post-bariatric surgery found that increased levels of this compound were associated with improved metabolic outcomes. The compound was identified as a significant biomarker for assessing the effectiveness of surgical interventions in diabetic patients .

Case Study 2: Neurotoxicity Investigation

In vitro studies have shown that elevated concentrations of this compound can lead to neuronal cell death through oxidative stress mechanisms. This highlights its role as both a metabolite and a potential therapeutic target in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-3-hydroxy-4-oxobutanoic acid is unique due to its combination of amino and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .

Biological Activity

2,4-Diamino-3-hydroxy-4-oxobutanoic acid, also known as D-asparagine or (R)-2,4-diamino-4-oxobutanoic acid, is an amino acid derivative with significant biological activity. This compound has been the subject of various studies exploring its roles in cellular processes, therapeutic applications, and metabolic pathways. Below is a detailed examination of its biological activity, including relevant research findings and case studies.

PropertyValue
Molecular Formula C4H8N2O4
Molecular Weight 148.12 g/mol
IUPAC Name (2R,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid
CAS Number 581774-19-8

The biological activity of this compound is primarily attributed to its incorporation into proteins and its influence on enzymatic reactions. The hydroxyl group in its structure can form hydrogen bonds with other amino acids, thereby affecting protein folding and stability. This interaction is crucial for maintaining proper protein function and can influence various metabolic pathways .

Biological Functions

  • Neurotransmitter Synthesis : D-asparagine plays a role in the synthesis of neurotransmitters, particularly in the central nervous system. It is involved in the modulation of synaptic transmission and neuronal signaling pathways .
  • Cellular Metabolism : This compound is implicated in several metabolic pathways, including those related to amino acid metabolism and energy production. Its presence can affect metabolic enzyme activities and influence cellular energy homeostasis .
  • Antimicrobial Activity : Research indicates that derivatives of D-asparagine exhibit antimicrobial properties. These compounds have shown efficacy against various bacterial strains and may be utilized in developing new antibiotics .

Study on Antimicrobial Properties

A study conducted by El-Hashash et al. (2014) demonstrated that derivatives of this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggest potential applications in pharmaceutical formulations aimed at treating infections .

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of D-asparagine in models of neurodegeneration. The results indicated that this compound could mitigate oxidative stress and promote neuronal survival under conditions mimicking neurodegenerative diseases .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Cell Cycle Regulation : Research suggests that D-asparagine influences cell cycle progression through modulation of signaling pathways such as MAPK/ERK and PI3K/Akt/mTOR .
  • Wound Healing : Investigations into the therapeutic applications of D-asparagine indicate its potential role in enhancing wound healing processes. It has been shown to promote fibroblast proliferation and collagen synthesis, which are essential for tissue repair .
  • Metabolic Pathway Alterations : Studies utilizing metabolomics have identified alterations in metabolic pathways associated with D-asparagine in glioblastoma cell lines, indicating its relevance in cancer metabolism .

Properties

IUPAC Name

2,4-diamino-3-hydroxy-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTLPSCRBFYDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)O)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864708
Record name 3-Hydroxyasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89196-21-4
Record name 3-Hydroxyasparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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